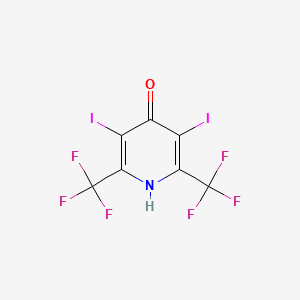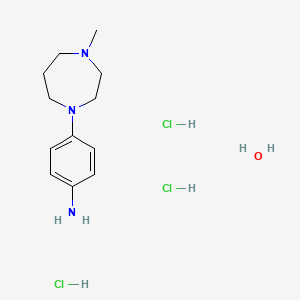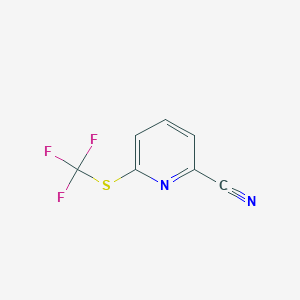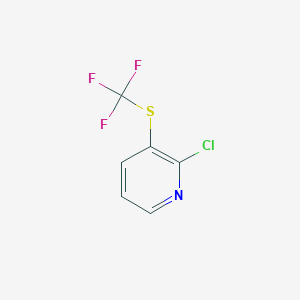
3-(Trifluoromethyl)-4-(trifluoromethylthio)aniline, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Trifluoromethoxy)aniline” and “3,5-Bis(trifluoromethyl)aniline” are used in chemical synthesis . They are part of the Thermo Scientific Chemicals brand product line, which was originally part of the Alfa Aesar product portfolio .
Synthesis Analysis
“3,5-Bis(trifluoromethyl)aniline” was used in the synthesis of “N-[2-hydroxy-1-naphthylidene]-3, 5-bis(trifluoromethyl)aniline”, Schiff’s base and “5,7-bis(trifluoromethyl)aniline”. It was also used in the synthesis of “N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline” via a titanium-catalyzed hydroamination reaction and “N,N’-bis[3,5-bis(tri-fluoromethyl)phenyl]thiourea”, an organocatalyst .
Molecular Structure Analysis
The molecular formula of “3-(Trifluoromethoxy)aniline” is C7H6F3NO . The InChI Key is SADHVOSOZBAAGL-UHFFFAOYSA-N . The molecular formula of “3,5-Bis(trifluoromethyl)aniline” is C8H5F6N . The InChI Key is CDIDGWDGQGVCIB-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“3-(Trifluoromethoxy)aniline” is a clear pale yellow to pale brown liquid . It has a refractive index of 1.4640-1.4680 at 20°C . It is not miscible or difficult to mix in water . The density is 1.325, and it has a boiling point of 72°C to 75°C (8mmHg) . The flash point is 85°C (185°F) .
Applications De Recherche Scientifique
Nonlinear Optical Materials
3-(Trifluoromethyl)-4-(trifluoromethylthio)aniline and similar compounds have been studied for their applications in nonlinear optical (NLO) materials. This is due to their unique vibrational properties, as investigated through Fourier Transform-Infrared and Fourier Transform-Raman techniques. The effects of substituent positions and the structure of aniline on the vibrational spectra of these molecules have been a focus of this research (Revathi et al., 2017).
Pharmaceutical and Agrochemical Applications
The trifluoromethylthio group, a key component of 3-(Trifluoromethyl)-4-(trifluoromethylthio)aniline, is increasingly important in pharmaceutical, agrochemical, and material chemistry. It is used to modulate lipophilicity, bioavailability, and metabolic stability of newly designed molecules. The role of this group in drug discovery and the presence of SCF3 residue in certain drugs on the market highlight its significance (Rossi et al., 2018).
Synthesis of Isoxazoles and 1,3,5-Triazines
The anionically activated trifluoromethyl group in 3-(Trifluoromethyl)-4-(trifluoromethylthio)aniline can facilitate the synthesis of isoxazoles and 1,3,5-triazines. This demonstrates the compound's utility in creating complex molecular structures, important in the development of various chemical compounds (Strekowski et al., 1995).
Electrophilic Trifluoromethylthiolation
This compound's role in facilitating electrophilic trifluoromethylthiolation reactions is crucial. Such reactions are important in pharmaceutical sciences, as they can improve drug molecule's cell-membrane permeability and enhance chemical and metabolic stability (Shao et al., 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that trifluoromethyl-containing compounds are often used in the research and development of drugs, agrochemicals, and functional materials .
Mode of Action
It’s known that trifluoromethylthiolation reactions are important transformations in the synthesis of various compounds . For instance, 3-((Trifluoromethyl)thio)indoles can be synthesized by a palladium (II)-catalyzed reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth (III) chloride .
Biochemical Pathways
It’s known that an oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .
Analyse Biochimique
Biochemical Properties
3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl and trifluoromethylthio groups can form strong interactions with active sites of enzymes, potentially inhibiting or modifying their activity. For instance, it has been observed that compounds with trifluoromethyl groups can act as inhibitors for certain enzymes involved in metabolic pathways .
Cellular Effects
The effects of 3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that trifluoromethyl-containing compounds can modulate the activity of key signaling molecules, leading to changes in cellular responses . For example, 3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline may affect the expression of genes involved in stress responses and metabolic regulation, thereby impacting cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of action of 3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to inhibition or activation of their activity. This binding can result in changes in the enzyme’s conformation and function, ultimately affecting cellular processes . Additionally, 3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that trifluoromethyl-containing compounds can undergo degradation under certain conditions, leading to the formation of reactive intermediates that may have additional biological effects . Long-term exposure to 3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline in in vitro or in vivo studies has been associated with changes in cellular metabolism and stress responses .
Dosage Effects in Animal Models
The effects of 3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating enzyme activity and cellular signaling pathways. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s trifluoromethyl groups can influence the activity of enzymes involved in oxidative metabolism, leading to changes in the production and utilization of metabolic intermediates . Additionally, 3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline may affect the levels of key metabolites, thereby altering cellular energy balance and metabolic homeostasis .
Transport and Distribution
The transport and distribution of 3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transporters can facilitate its uptake and distribution within cells . Once inside the cell, 3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 3-(Trifluoromethyl)-4-((trifluoromethyl)thio)aniline is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .
Propriétés
IUPAC Name |
3-(trifluoromethyl)-4-(trifluoromethylsulfanyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NS/c9-7(10,11)5-3-4(15)1-2-6(5)16-8(12,13)14/h1-3H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWKHKUZKSLAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(Trifluoromehoxy)ethyl]nicotinamide, 97%](/img/structure/B6350474.png)










